molecular formula C6H6ClF3N2 B2736441 2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride CAS No. 2044705-13-5

2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride

Cat. No.: B2736441
CAS No.: 2044705-13-5
M. Wt: 198.57
InChI Key: IZVBQUUXSJHREC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride is a chemical compound that has gained significant attention in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of difluoromethyl and fluoropyridinyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride typically involves the introduction of difluoromethyl and fluoropyridinyl groups onto an amine substrate. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pyridine derivative. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical-mediated processes .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the fluoropyridinyl group can interact with various biological molecules, modulating their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride is unique due to the presence of both difluoromethyl and fluoropyridinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(difluoromethyl)-5-fluoropyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-3-2-11-5(6(8)9)1-4(3)10;/h1-2,6H,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVBQUUXSJHREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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